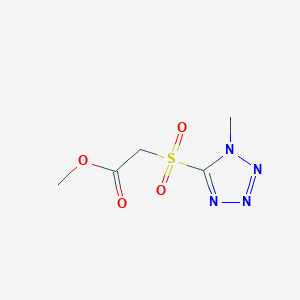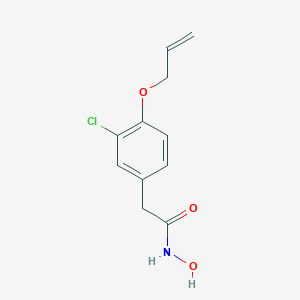
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester is a chemical compound used in scientific research for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester is not fully understood, but it is thought to act on the cholinergic system in the brain. It may also have anti-inflammatory effects and modulate the immune system.
Efectos Bioquímicos Y Fisiológicos
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester has been shown to increase acetylcholine levels in the brain, which is important for cognitive function. It also reduces inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester in lab experiments is its potential therapeutic effects on various diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the synthesis method for this compound is complex and may be difficult to reproduce.
Direcciones Futuras
For piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester research include further investigation into its mechanism of action and potential therapeutic effects on various diseases. It may also be useful to explore the potential of this compound as a drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
Métodos De Síntesis
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester can be synthesized through a multi-step process involving the reaction of piperazine with heptyne, followed by esterification with ethyl bromoacetate and carboxylation with sodium hydroxide. The final product is obtained through purification by crystallization.
Aplicaciones Científicas De Investigación
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester has been used in scientific research for its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
Propiedades
Número CAS |
109699-57-2 |
|---|---|
Nombre del producto |
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester |
Fórmula molecular |
C15H27BrN2O2 |
Peso molecular |
347.29 g/mol |
Nombre IUPAC |
ethyl 4-hept-2-ynyl-4-methylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C15H27N2O2.BrH/c1-4-6-7-8-9-12-17(3)13-10-16(11-14-17)15(18)19-5-2;/h4-7,10-14H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JFSUSZVGXIKYPE-UHFFFAOYSA-M |
SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-] |
SMILES canónico |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-] |
Sinónimos |
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
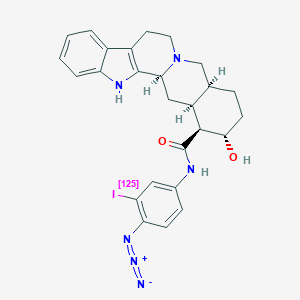


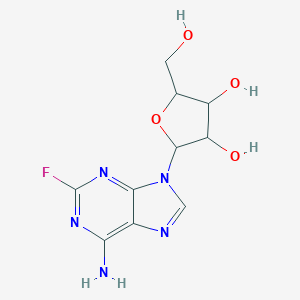
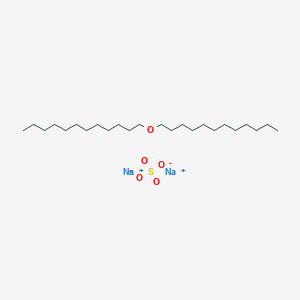
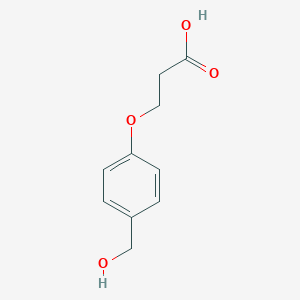
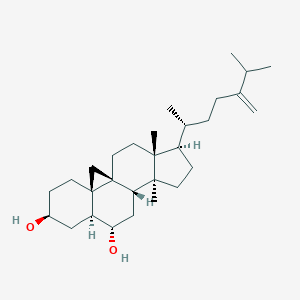
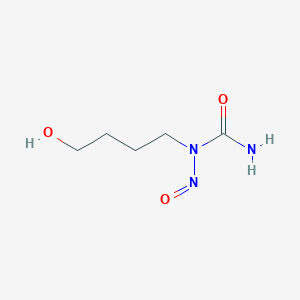
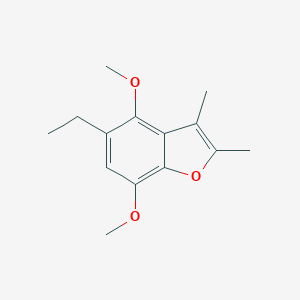
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
